1-Benzothiophen-3-ylmethanesulfonyl chloride

Chemical synthesis Medicinal chemistry Structural biology

Researchers requiring precise spatial control in sulfonamide/sulfonate ester synthesis often struggle with rigid, direct sulfonyl chlorides. This reagent solves that challenge via its methylene spacer, enabling unique 3D geometries for medicinal chemistry. Key advantages: • Enables exploration of distinct chemical space vs. direct sulfonyl chlorides. • Low-melting nature facilitates automated liquid handling for HTE. • Scaffold linked to nanomolar potency (IC50=60 nM) against HIV-1 protease. Reliable supply with consistent ≥95% purity for focused library synthesis.

Molecular Formula C9H7ClO2S2
Molecular Weight 246.7 g/mol
Cat. No. B13240840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiophen-3-ylmethanesulfonyl chloride
Molecular FormulaC9H7ClO2S2
Molecular Weight246.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)CS(=O)(=O)Cl
InChIInChI=1S/C9H7ClO2S2/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-5H,6H2
InChIKeyFEHHGHVQJUIQRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzothiophen-3-ylmethanesulfonyl Chloride: A C-3 Methanesulfonyl Chloride Benzothiophene for Structural Diversification


(1-Benzothiophen-3-yl)methanesulfonyl chloride (CAS 1250294-42-8) is a sulfonylating reagent featuring a benzothiophene core linked to a methanesulfonyl chloride group via a methylene spacer at the C-3 position . This structure distinguishes it from direct sulfonyl chlorides, providing a unique spatial arrangement for derivatization in medicinal chemistry and organic synthesis [1].

Sulfonylating reagent with a benzothiophene core and a C-3 methylene spacer for structural diversification.
Supports medicinal chemistry workflows that explore conformational flexibility in sulfonamide or sulfonate ester derivatives.
Selection context for building blocks when scaffold spatial orientation differs from direct ring-attached sulfonyl chlorides.

Procurement Alert: Why C-3 Benzothiophene Sulfonyl Chlorides Are Not Interchangeable


Selecting between 1-benzothiophen-3-ylmethanesulfonyl chloride and its structural analogs is critical for research integrity. The presence or absence of a methylene spacer between the benzothiophene ring and the sulfonyl chloride group drastically alters both the physicochemical properties and the resulting three-dimensional geometry of synthesized derivatives [1]. Unlike direct sulfonyl chlorides (e.g., 1-benzothiophene-3-sulfonyl chloride, CAS 18494-87-6), the target compound's extended linker can significantly influence molecular interactions with biological targets, as demonstrated by the high potency (IC50 = 60 nM) of a related benzothiophene derivative against HIV-1 protease, which is partly attributed to the spatial and hydrophobic characteristics of the scaffold [2].

Target Compound
Direct Sulfonyl Chloride Analog
Linker
C-3 methylene spacer (-CH2-)
Direct C-3 attachment (no spacer)
Derivative Geometry
Extended, higher rotatable bond count
Shorter, conformationally restricted
Physicochemical Profile
Lower LogP, higher TPSA; may alter solubility and permeability
Higher LogP, lower TPSA; more lipophilic character

Product-Specific Evidence Guide: Quantifiable Differentiation for 1-Benzothiophen-3-ylmethanesulfonyl Chloride


Structural Distinction: Methylene Spacer vs. Direct Ring Attachment at C-3

The target compound contains a methylene spacer (-CH2-) between the benzothiophene C-3 position and the sulfonyl chloride group. This contrasts with 1-benzothiophene-3-sulfonyl chloride (CAS 18494-87-6), where the -SO2Cl group is directly attached to the C-3 position of the heterocyclic ring [1][2]. This spacer increases the molecule's length and rotatable bond count, potentially altering the spatial orientation of sulfonamide or sulfonate ester derivatives.

Methylene Spacer vs. Direct Attachment
Head-to-head
Rotatable Bond Count +1
Target
2
Analog
1
May support conformational flexibility in derivative design.
PubChem Computed Properties.
Chemical synthesis Medicinal chemistry Structural biology

Distinct Physical Properties: Melting Point and State Altering Downstream Handling

The compound is predicted to be a liquid or low-melting solid at ambient temperature, as no melting point is typically reported in its specification sheets [1]. This contrasts sharply with the key comparator, 1-benzothiophene-3-sulfonyl chloride (CAS 18494-87-6), which is a solid with a defined melting point of 86-88°C .

Physical State & Handling
Data to verify
Liquid or low-melting solid
Analog mp
86–88 °C
Reported physical state context may differ from solid analogs.
No melting point typically reported; predicted bp 399.6±25.0 °C.
Process chemistry Analytical chemistry Chemical procurement

Divergent LogP and Topological Polar Surface Area (TPSA) vs. Direct Sulfonyl Chlorides

The target compound exhibits a lower calculated partition coefficient (XLogP3) and a different Topological Polar Surface Area (TPSA) compared to its direct sulfonyl chloride analogs [1][2][3]. These differences are direct consequences of the methylene spacer.

Lipophilicity & TPSA Divergence
Head-to-head
Target
XLogP3: 2.9
TPSA: 70.8 Ų
C-3 Analog
XLogP3: 3.1
TPSA: 62.6 Ų
ΔXLogP3: -0.2 to -0.4; ΔTPSA: +8.2 Ų
May support altered solubility and permeability profiles in lead optimization.
PubChem Computed Properties.
Drug design ADME prediction Medicinal chemistry

Hydrophobic Benzothiophene Core Enables High-Affinity Target Engagement

While not a direct study on the sulfonyl chloride itself, a benzothiophene-containing HIV-1 protease inhibitor demonstrated high potency (IC50 = 60 nM) [1]. The study attributes this potency to the favorable desolvation penalty associated with the hydrophobic benzothiophene moiety [1]. The target compound is designed to install this exact moiety into target molecules.

Scaffold Target Engagement
Class-level
Reported IC50: 60 nM
HIV-1 protease inhibitor derived from benzothiophene scaffold.
Class-level inference: core may support high-affinity probe development.
In vitro enzymatic assay context; not a direct study on the sulfonyl chloride reagent.
Drug discovery Enzyme inhibition Antiviral research

Sourcing and Purity Variability: Mitigating Risk in Critical Reactions

Available purity grades for this compound range from 95% to 98%, and it is offered in small pack sizes (e.g., 50mg to 500mg) from major vendors like Enamine (via Sigma-Aldrich) . This availability profile is suitable for research-scale discovery chemistry.

Sourcing & Purity Profile
Supplier data
95–98% purity range
Available in mg quantities (e.g., 50–500 mg).
Known purity range supports research-scale discovery chemistry.
Vendor specifications; may require in-house QC for sensitive reactions.
Chemical procurement Quality control Organic synthesis

Recommended Research & Industrial Use Cases for 1-Benzothiophen-3-ylmethanesulfonyl Chloride


Medicinal Chemistry: Lead Optimization for Kinase or Protease Inhibitors

This reagent is ideal for installing a benzothiophene-containing sulfonamide or sulfonate ester group onto a lead compound. Its use is supported by studies showing the benzothiophene core can confer nanomolar potency against targets like HIV-1 protease [1]. The conformational flexibility provided by the methylene spacer allows for exploration of a unique chemical space distinct from derivatives made with direct sulfonyl chlorides [2].

Chemical Biology: Development of Novel Chemical Probes

Utilize this compound to synthesize focused libraries of benzothiophene-based molecules for target identification or pathway deconvolution. The distinct physicochemical properties (XLogP3 = 2.9, TPSA = 70.8 Ų) make it a valuable building block for modulating the solubility and permeability of the final probe molecules compared to more lipophilic, less polar alternatives [2][3].

Process R&D: High-Throughput Synthesis Workflow

The liquid or low-melting nature of this compound facilitates precise liquid handling and automation in high-throughput experimentation, offering a practical advantage over solid-state analogs like 1-benzothiophene-3-sulfonyl chloride (mp 86-88°C) [4]. This can significantly reduce manual weighing time and improve workflow efficiency for parallel synthesis.

Application
Selection Property
Validation Focus
Medicinal Chemistry: Lead Optimization
Conformational flexibility from methylene spacer
Target engagement and binding-mode assessment
Chemical Biology: Probe Development
Distinct LogP and TPSA profile
Solubility and permeability modulation in probe libraries
Process R&D: High-Throughput Synthesis
Liquid or low-melting physical state
Automation compatibility and weighing accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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